![molecular formula C20H16ClN3O3S3 B215855 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is a potential therapeutic agent that has shown promising results in various studies. The purpose of
Mechanism of Action
The mechanism of action of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione have been extensively studied in vitro and in vivo. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is its relatively low toxicity and high solubility in water. This makes it an ideal compound for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively low stability in biological fluids. This can make it difficult to study its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetics of the compound for this application. Another area of interest is the development of novel derivatives of the compound with improved efficacy and selectivity. Finally, the compound has potential applications in the field of nanotechnology as a drug delivery agent. Further studies are needed to explore this area of research.
Conclusion:
In conclusion, 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a promising therapeutic agent that has shown potential in various scientific research studies. The compound has anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of neurodegenerative disorders. Further studies are needed to optimize its pharmacokinetics and pharmacodynamics, and to develop novel derivatives with improved efficacy and selectivity.
Synthesis Methods
The synthesis of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-1,3,4-thiadiazole in the presence of sodium bicarbonate. The resulting product is then treated with 3-methoxyphenylacetic acid in the presence of acetic anhydride to obtain the final compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
Molecular Formula |
C20H16ClN3O3S3 |
Molecular Weight |
478 g/mol |
IUPAC Name |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-27-15-4-2-3-14(9-15)24-17(25)10-16(18(24)26)29-20-23-22-19(30-20)28-11-12-5-7-13(21)8-6-12/h2-9,16H,10-11H2,1H3 |
InChI Key |
JHCCUBNAADRIQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






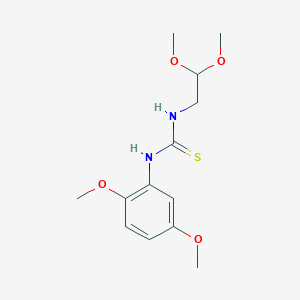
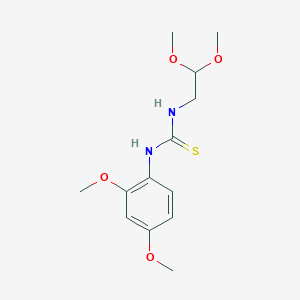
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
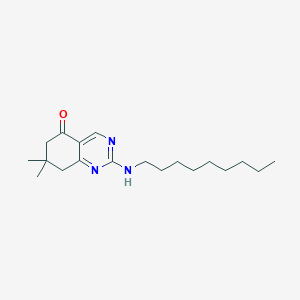
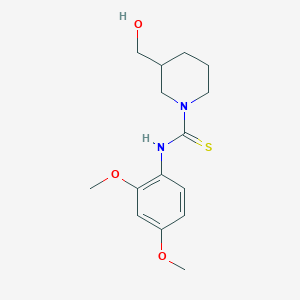
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)
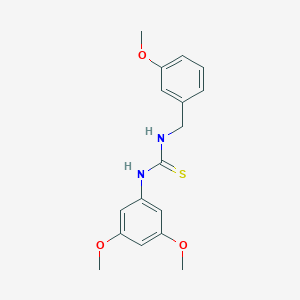
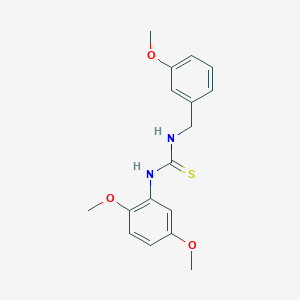
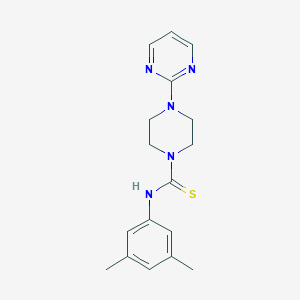
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)